1-Methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H10F3N3 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-3-phenyl-1H-pyrazol-5-amine and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for use in advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal applications, where it can modulate specific biochemical pathways.
Comparison with Similar Compounds
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-Methyl-3-phenyl-1H-pyrazol-5-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Similar structure but without the methyl group, affecting its reactivity and applications.
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine: Lacks the phenyl group, leading to variations in its electronic properties.
Biological Activity
1-Methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10F3N3
- Molecular Weight : 241.212 g/mol
- CAS Number : 63156-74-1
- IUPAC Name : 2-methyl-4-phenyl-5-(trifluoromethyl)pyrazol-3-amine
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial effects. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 25 to 250 µg/ml, demonstrating their potential as antibacterial agents.
Compound | Target Bacteria | MIC (µg/ml) | Reference |
---|---|---|---|
Compound A | S. aureus | 50 | |
Compound B | E. coli | 100 | |
Compound C | P. aeruginosa | 25 |
Anticancer Properties
In vitro studies have also evaluated the anticancer potential of pyrazole derivatives, including this compound. These studies often focus on the compound's ability to induce apoptosis in cancer cell lines.
A notable study reported that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition:
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in treating infections and cancer:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of pyrazole derivatives and tested their efficacy against resistant bacterial strains.
- Results indicated that certain derivatives significantly reduced bacterial load in infected models compared to control groups.
-
Cancer Treatment Study :
- A study focused on the effects of a pyrazole derivative on breast cancer cells showed a marked reduction in cell viability after treatment.
- Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
Properties
Molecular Formula |
C11H10F3N3 |
---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
1-methyl-5-phenyl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H10F3N3/c1-17-9(7-5-3-2-4-6-7)8(15)10(16-17)11(12,13)14/h2-6H,15H2,1H3 |
InChI Key |
BOLWZIUYHROQNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.